N-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]propanamide
Overview
Description
“N-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]propanamide” is a chemical compound with the linear formula C18H19N3O . It has a molecular weight of 293.372 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as its molecular weight, melting point, boiling point, and solubility. For this compound, the molecular weight is 293.372 . Other specific physical and chemical properties are not provided in the search results.Scientific Research Applications
Sedative and Hypnotic Effects
“N-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]propanamide”, also known as N-ethyl Zolpidem, has been reported to have sedative and hypnotic effects . Users have reported feeling a little tingle and sedation after oral administration .
Antituberculosis Agents
Imidazo[1,2-a]pyridine analogues, which include “N-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]propanamide”, have been recognized as potential antituberculosis agents . Some examples of imidazo[1,2-a]pyridine exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
GABAA Receptor Agonist
“N-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]propanamide” is an impurity of Zolpidem, a selective non-benzodiazepine GABAA receptor agonist . This suggests that it may also interact with GABAA receptors, potentially influencing neurological processes.
Potential Use in Liver Fibrosis
While not directly linked to “N-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]propanamide”, other imidazo[1,2-a]pyridine analogues have shown potential in treating liver fibrosis . They have been found to inhibit collagen synthesis in liver fibrosis models .
Mechanism of Action
Target of Action
The primary target of N-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]propanamide is the ω1 subtype of receptors in the central nervous system . These receptors play a crucial role in regulating sleep and anxiety.
Mode of Action
N-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]propanamide selectively binds to the ω1 receptor subtype . It has low affinity for the ω2 or ω3 receptor subtypes . The interaction with these targets leads to changes in neuronal activity, which can result in sedative effects.
Result of Action
The molecular and cellular effects of N-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]propanamide’s action are primarily related to its sedative and anxiolytic effects. By selectively binding to the ω1 receptors, it can modulate neuronal activity in a way that promotes sleep and reduces anxiety .
properties
IUPAC Name |
N-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]propanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c1-4-16(22)20-18-17(14-8-5-12(2)6-9-14)19-15-10-7-13(3)11-21(15)18/h5-11H,4H2,1-3H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYUZKWKKGSCNAL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(N=C2N1C=C(C=C2)C)C3=CC=C(C=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201323249 | |
Record name | N-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201323249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
30.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47203002 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]propanamide | |
CAS RN |
374094-74-3 | |
Record name | N-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201323249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.